N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide
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Overview
Description
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C16H15ClN2O3 It is a benzamide derivative, characterized by the presence of a benzyl group, a chloro substituent, an ethyl group, and a nitro group on the benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide typically involves the condensation of 4-chloro-3-nitrobenzoic acid with N-ethylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Reduction: N-benzyl-4-chloro-N-ethyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and N-ethylbenzylamine.
Scientific Research Applications
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the benzamide moiety can interact with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- N-benzyl-4-chloro-N-methyl-3-nitrobenzamide
- N-benzyl-4-chloro-N-ethyl-2-nitrobenzamide
- N-benzyl-4-chloro-N-ethyl-3-aminobenzamide
Comparison: N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group at the 3-position on the benzamide ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the presence of the ethyl group instead of a methyl group can affect its lipophilicity and, consequently, its pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)13-8-9-14(17)15(10-13)19(21)22/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSYXSLPINNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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